molecular formula C14H13NO4S B14036350 Methyl 2-(2-((4-formylphenoxy)methyl)thiazol-4-yl)acetate

Methyl 2-(2-((4-formylphenoxy)methyl)thiazol-4-yl)acetate

Cat. No.: B14036350
M. Wt: 291.32 g/mol
InChI Key: UITRBXVMVQUZSE-UHFFFAOYSA-N
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Description

Methyl 2-(2-((4-formylphenoxy)methyl)thiazol-4-yl)acetate is a complex organic compound that features a thiazole ring, a formyl group, and a phenoxy group. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-((4-formylphenoxy)methyl)thiazol-4-yl)acetate typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-((4-formylphenoxy)methyl)thiazol-4-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under mild to moderate temperatures and may require the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted thiazole derivatives. These products can be further utilized in various chemical and pharmaceutical applications .

Scientific Research Applications

Methyl 2-(2-((4-formylphenoxy)methyl)thiazol-4-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(2-((4-formylphenoxy)methyl)thiazol-4-yl)acetate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The formyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. These interactions can lead to the inhibition of microbial growth, induction of apoptosis in cancer cells, and other biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(2-((4-formylphenoxy)methyl)thiazol-4-yl)acetate is unique due to its combination of a thiazole ring with a formyl and phenoxy group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C14H13NO4S

Molecular Weight

291.32 g/mol

IUPAC Name

methyl 2-[2-[(4-formylphenoxy)methyl]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C14H13NO4S/c1-18-14(17)6-11-9-20-13(15-11)8-19-12-4-2-10(7-16)3-5-12/h2-5,7,9H,6,8H2,1H3

InChI Key

UITRBXVMVQUZSE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CSC(=N1)COC2=CC=C(C=C2)C=O

Origin of Product

United States

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